2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride
Description
2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride (CAS: 1193387-64-2) is an aromatic acetonitrile derivative featuring an aminophenoxy substituent. This compound is notable for its structural hybrid of an electron-rich aromatic system and a nitrile group, which may confer reactivity in nucleophilic additions or coordination chemistry. Evidence indicates it has been discontinued by suppliers like CymitQuimica, limiting its current availability for research .
Properties
IUPAC Name |
2-[4-(4-aminophenoxy)phenyl]acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14;/h1-8H,9,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIWSCJQGUCDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution and Condensation
A common initial step involves synthesizing the phenoxy-substituted aromatic acetonitrile intermediate by nucleophilic aromatic substitution or condensation reactions:
- Starting materials such as 4-nitrophenol or 4-nitrophenyl derivatives are reacted with appropriate halogenated acetonitrile compounds.
- This step forms the 4-(4-nitrophenoxy)phenylacetonitrile intermediate.
This approach is supported by analogous syntheses of related compounds, where nitro-substituted phenoxy acetonitriles are prepared before reduction.
Reduction of Nitro Groups to Amino Groups
The critical transformation is the reduction of the nitro group (-NO2) to an amino group (-NH2), which can be achieved by several methods:
Catalytic Hydrogenation : Using hydrogen gas and a palladium on carbon (Pd/C) catalyst under mild pressure (0.3-0.4 MPa) and temperature (30-50°C) in ethanol solvent. This method yields high purity p-aminophenylacetonitrile derivatives with good selectivity and minimal side reactions.
Chemical Reduction with Hydrazine Hydrate : In the presence of catalysts such as palladium on carbon combined with iron salts or other composite catalysts, hydrazine hydrate can reduce nitro groups effectively. This method is often conducted in ethanol or other suitable solvents at 60-80°C, sometimes under controlled pH (6-7) to optimize yield and purity.
One-Pot Reduction Methods : Some patents describe a one-pot procedure where condensation and reduction occur sequentially without intermediate isolation, improving efficiency and reducing solvent usage.
Formation of Hydrochloride Salt
After obtaining the free amine form of the compound, it is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) gas or HCl in solution. This step improves compound stability, crystallinity, and handling properties.
Detailed Reaction Conditions and Parameters
Research Findings and Optimization Insights
Catalyst Selection : Palladium on carbon is the preferred catalyst for hydrogenation due to its high activity and selectivity. Composite catalysts combining Pd/C with iron salts or ferric chloride improve reduction efficiency when using hydrazine hydrate.
Solvent Effects : Ethanol is commonly used for both condensation and reduction steps due to its solvent properties and ease of removal. Other solvents like toluene or DMSO may be used in specific steps to improve solubility and reaction rates.
pH Control : Maintaining pH between 6 and 7 during reduction with hydrazine hydrate is critical to avoid side reactions and ensure high purity of the amine product.
One-Pot Synthesis : Combining condensation and reduction in a single reactor without intermediate purification reduces production time and waste generation, making the process more suitable for industrial scale-up.
Purification : Crystallization from ethanol, sometimes with activated carbon decolorization, yields high-purity hydrochloride salt crystals suitable for pharmaceutical or research use.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H2, ethanol | Mild conditions, high selectivity, clean | Requires hydrogen gas and pressure | >90 | >99 |
| Hydrazine Reduction | Hydrazine hydrate, Pd/C, ethanol | One-pot possible, high yield, cost-effective | Requires careful pH and temperature control | 95-98 | 97-99 |
| One-Pot Condensation + Reduction | Halogenated acetonitrile, hydrazine hydrate, Pd/C | Streamlined process, less solvent waste | More complex reaction control | 90-95 | 98+ |
Chemical Reactions Analysis
Types of Reactions: 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its amino group allows for diverse functionalization, making it valuable in creating more complex molecules.
| Reaction Type | Description |
|---|---|
| Oxidation | Can form nitro derivatives using potassium permanganate or hydrogen peroxide. |
| Reduction | The nitrile group can be reduced to primary amines using catalytic hydrogenation. |
| Substitution | Electrophilic aromatic substitution can occur on phenyl rings. |
Biology
- Biochemical Pathways: Research has indicated that 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride may interact with specific enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its biological implications.
Medicine
- Therapeutic Potential: The compound is explored for its potential therapeutic effects. It may serve as a precursor in drug development, particularly in designing new pharmaceuticals targeting specific diseases or conditions.
Industry
- Specialty Chemicals Production: In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.
Case Studies and Research Findings
- Synthesis and Characterization : A study highlighted the efficient synthesis of this compound via microwave-assisted methods, which improved yield and reduced reaction time compared to traditional methods.
- Biological Activity : Research demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in cancer pathways, suggesting potential use in cancer therapeutics.
- Pharmaceutical Development : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, making it a candidate for further drug formulation studies.
Mechanism of Action
The mechanism of action of 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with Nitrile/Aromatic Moieties
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Hydrochloride (CAS: N/A)
- Structure: Contains a methoxyphenyl group and phenethylamino side chain.
- Molecular Weight : Estimated ~350–370 g/mol (exact data unavailable).
- The phenethylamino group introduces basicity, which may influence receptor binding in pharmacological contexts.
- Applications : Likely explored in medicinal chemistry for CNS-targeting agents due to the phenethylamine scaffold .
2-(4-Chlorophenyl)-2-(4-[hydroxy(phenyl)methyl]phenyl)acetonitrile (CAS: 338965-27-8)
- Structure : Chlorophenyl and hydroxyphenylmethyl substituents.
- Molecular Formula: C21H16ClNO.
- Molecular Weight : 333.81 g/mol.
- Key Differences : The chlorine atom increases lipophilicity, while the hydroxyphenylmethyl group adds steric bulk. These features may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Applications: Potential use in agrochemicals or as a synthetic intermediate for bioactive molecules .
2-Amino-5-Methylphenol Hydrochloride (Compound 4a [A])
- Synthesis : Prepared via trichloroacetyl chloride and THF-mediated acid hydrolysis (50.8% yield).
- Molecular Weight : ~207.93 g/mol (based on mass spec 205.9369 and 207.9346).
- Key Differences: Lacks the nitrile group but shares an aromatic amine structure. The phenol group enables hydrogen bonding, making it suitable for coordination chemistry or polymer synthesis.
- Applications: Used in bioorganic synthesis, e.g., as a ligand or monomer .
Pharmacologically Relevant Analogues
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide Hydrochloride (CAS: 1783977-95-6)
- Structure: Combines a purine core with an acetamide-phenoxy linker.
- Molecular Formula : C21H29ClN6O4.
- Molecular Weight : 464.95 g/mol.
- Key Differences : The purine moiety suggests nucleotide-like interactions, while the acetamide group enhances hydrolytic stability.
- Applications : Likely investigated for kinase inhibition or antiviral activity .
[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic Acid Hydrochloride (CAS: 1170395-91-1)
- Structure: Methoxy-substituted phenoxyacetic acid with an aminoethyl side chain.
- Molecular Formula: C11H14ClNO4.
- Key Differences : The carboxylic acid group enables salt formation or conjugation, contrasting with the nitrile’s reactivity.
- Applications: Potential prodrug design or metal-chelating agents .
Biological Activity
Overview
2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride can be represented as follows:
This compound features an acetonitrile moiety attached to a phenyl ring, which is further substituted with an aminophenoxy group, contributing to its biological activity.
The biological activity of 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride is primarily attributed to its interaction with various biochemical pathways:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. It appears to induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, likely through disruption of bacterial cell wall synthesis.
- Inflammatory Response Modulation : It may also modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride:
| Activity | Target/Organism | Effect | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | Induces apoptosis | |
| Antimicrobial | E. coli, S. aureus | Inhibits growth | |
| Anti-inflammatory | Macrophages | Reduces cytokine levels |
Case Studies
-
Antitumor Effects :
A study investigated the effect of 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM. The mechanism was linked to the activation of the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP. -
Antimicrobial Activity :
In a separate study, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated notable inhibitory effects against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL and E. coli with an MIC of 64 µg/mL. The mode of action was suggested to involve interference with cell membrane integrity. -
Inflammation Modulation :
An investigation into the anti-inflammatory properties revealed that treatment with 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride significantly reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What are the optimal synthetic routes for 2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride, and how can reaction efficiency be validated?
Answer:
The compound can be synthesized via Williamson etherification or acidic hydrolysis of intermediates. For example, describes a similar reaction where 4-(4-aminophenoxy)-N-methylpicolinamide is synthesized by refluxing carbamate derivatives with amines in acetonitrile . Key steps include:
- Reaction conditions : Heating at 65°C for 1 hour in acetonitrile.
- Purification : Filtration and washing with hexane to remove unreacted precursors .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥98%) .
Basic: Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
A multi-technique approach is recommended:
- UV-Vis spectroscopy : Identify λmax (e.g., 255 nm for related compounds) to assess conjugation .
- NMR (¹H/¹³C) : Confirm aromatic protons (4-aminophenoxy group) and acetonitrile functionality .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion) .
- HPLC : Quantify purity (≥98%) and detect impurities .
Basic: What are the recommended storage conditions and stability profiles under varying environmental factors?
Answer:
- Storage : -20°C in airtight, light-protected containers to prevent degradation .
- Stability : ≥5 years under recommended conditions, but sensitivity to heat and light necessitates stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .
- Monitoring : Use HPLC to track degradation products over time .
Advanced: How can researchers resolve discrepancies in solubility data reported for this compound across different studies?
Answer:
Conflicting solubility data (e.g., low solubility in water vs. organic solvents ) can be addressed through:
- Systematic testing : Measure solubility in solvents (DMSO, ethanol, acetonitrile) using gravimetric analysis or HPLC quantification .
- Temperature variation : Assess solubility at 25°C vs. 37°C to mimic physiological conditions.
- Co-solvent systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
Advanced: What strategies are recommended for identifying and quantifying degradation products or synthetic impurities?
Answer:
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze via LC-MS to identify degradation pathways .
- Impurity profiling : Use pharmacopeial reference standards (e.g., USP/EP) for method validation .
- Quantification : Employ calibration curves with spiked impurity standards (e.g., 0.1–1.0% w/w) .
Advanced: How can computational modeling be integrated to predict the compound's reactivity or biological interactions?
Answer:
- Density functional theory (DFT) : Calculate electron distribution in the 4-aminophenoxy group to predict reactivity in nucleophilic substitutions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
- QSAR models : Corrogate structural modifications (e.g., acetonitrile substitution) with activity data from analogs .
Advanced: What methodological considerations are critical when developing trace-level analytical assays for this compound in complex matrices?
Answer:
- Internal standards : Use deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) to improve LC-MS accuracy .
- Sample preparation : Optimize solid-phase extraction (SPE) protocols to minimize matrix interference .
- Limit of detection (LOD) : Validate assays down to 1 ng/mL using triple quadrupole MS in MRM mode .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
